9-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 9-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15607651
InChI: InChI=1S/C26H26N4O3S2/c1-16-7-9-18(10-8-16)14-27-22-20(24(31)29-11-3-5-17(2)23(29)28-22)13-21-25(32)30(26(34)35-21)15-19-6-4-12-33-19/h3,5,7-11,13,19,27H,4,6,12,14-15H2,1-2H3/b21-13-
SMILES:
Molecular Formula: C26H26N4O3S2
Molecular Weight: 506.6 g/mol

9-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC15607651

Molecular Formula: C26H26N4O3S2

Molecular Weight: 506.6 g/mol

* For research use only. Not for human or veterinary use.

9-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C26H26N4O3S2
Molecular Weight 506.6 g/mol
IUPAC Name (5Z)-5-[[9-methyl-2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C26H26N4O3S2/c1-16-7-9-18(10-8-16)14-27-22-20(24(31)29-11-3-5-17(2)23(29)28-22)13-21-25(32)30(26(34)35-21)15-19-6-4-12-33-19/h3,5,7-11,13,19,27H,4,6,12,14-15H2,1-2H3/b21-13-
Standard InChI Key INLOGMAYRDQIGH-BKUYFWCQSA-N
Isomeric SMILES CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5CCCO5
Canonical SMILES CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5CCCO5

Introduction

Synthesis and Preparation

The synthesis of 9-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. These may include:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core through condensation reactions.

  • Introduction of the thiazolidin-5-ylidene moiety via a suitable coupling reaction.

  • Attachment of the 4-methylbenzylamino group through nucleophilic substitution.

Due to the complexity of these reactions, detailed synthesis protocols are often proprietary or require specialized expertise.

Biological Activity and Potential Applications

While specific biological activity data for this compound are scarce, related pyrido[1,2-a]pyrimidin-4-ones have shown promise in various therapeutic areas:

  • Anticancer Activity: Some compounds in this class have demonstrated the ability to inhibit cancer cell growth.

  • Antimicrobial Properties: These compounds may exhibit activity against certain bacteria or fungi.

  • Anti-inflammatory Effects: Potential for reducing inflammation, which could be beneficial in treating chronic conditions.

Potential ApplicationDescription
Anticancer TherapyInhibition of cancer cell proliferation
Antimicrobial TherapyInhibition of bacterial or fungal growth
Anti-inflammatory TherapyReduction of inflammation in chronic diseases

Research Findings and Future Directions

Given the limited availability of research specifically on 9-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one, future studies should focus on:

  • In Vitro and In Vivo Testing: Assessing the compound's efficacy and safety in biological systems.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity.

  • Pharmacokinetic and Pharmacodynamic Analysis: Understanding how the compound is metabolized and interacts with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator